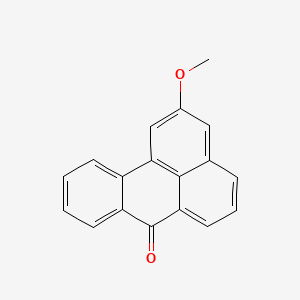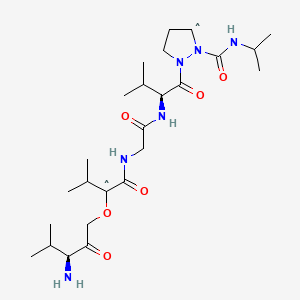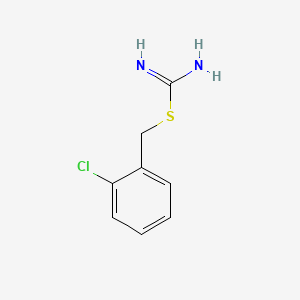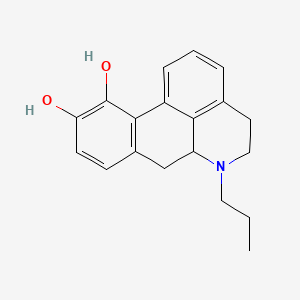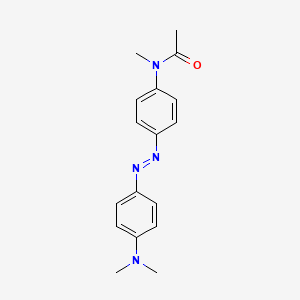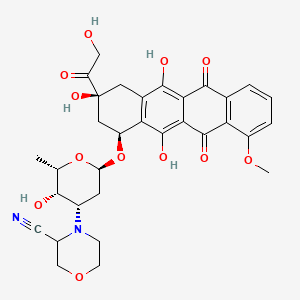
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Aplicaciones Científicas De Investigación
Hydrolysis and Stability
Research by Acton et al. (1986) investigated the hydrolysis of 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin, comparing its stability with other analogues. They found that at a pH of 7, 74% remained unchanged after 24 hours, but at pH 2, only 10% remained. The products identified included aglycon and N-(2-hydroxyethyl)doxorubicin, with most losses to unidentified polar products (Acton et al., 1986).
Antitumor Potency and New Analogues
A study by Acton et al. (1984) noted that this compound is significantly more potent than doxorubicin against tumors in cell culture and mice. It remains effective through various dosing methods and does not produce chronic myocardial lesions in mice. This discovery stemmed from studies on the reductive alkylation of doxorubicin and daunorubicin (Acton et al., 1984).
Enhanced Activity and Structural Analysis
Nagy et al. (1996) described a high-yield conversion of doxorubicin to a daunosamine-modified analog, which showed significantly increased activity in vitro. Their study highlighted the structural relationship of daunosamine-modified derivatives of doxorubicin, providing insights into their enhanced antineoplastic properties (Nagy et al., 1996).
Biomedical Analyses
Breda et al. (1992) developed a method for determining 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin in plasma using high-performance liquid chromatography. This technique is crucial for understanding the pharmacokinetics and biodistribution of the compound (Breda et al., 1992).
Cytotoxicity and Antitumor Activity
Quintieri et al. (2005) studied the biotransformation of this compound in human liver microsomes, finding that it converts to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo. This highlights the importance of metabolic pathways in its antitumor efficacy (Quintieri et al., 2005).
Propiedades
Número CAS |
88254-07-3 |
|---|---|
Nombre del producto |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Fórmula molecular |
C32H34N2O12 |
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
Clave InChI |
YIMDLWDNDGKDTJ-WJRCOUIISA-N |
SMILES isomérico |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Sinónimos |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



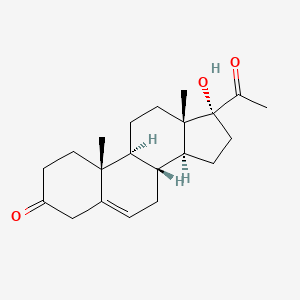
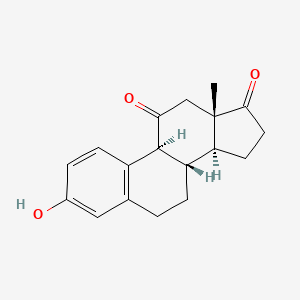
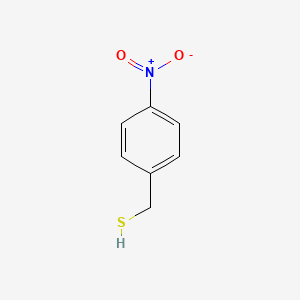
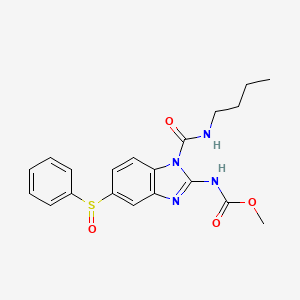
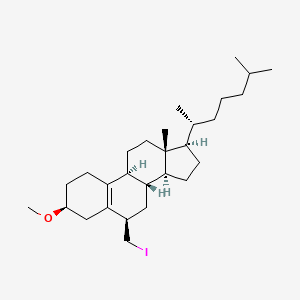
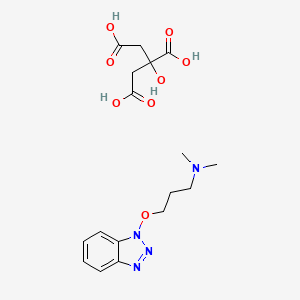
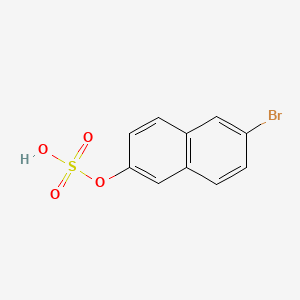
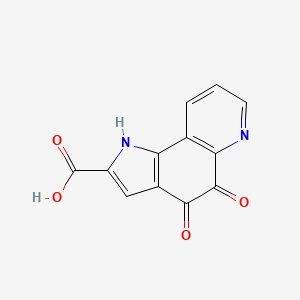
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
